molecular formula C25H21N3O4S3 B2590013 N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 864977-18-4

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No.: B2590013
CAS No.: 864977-18-4
M. Wt: 523.64
InChI Key: ZXYDOYVHSPLVFW-RFBIWTDZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, a quinoline ring, a carboxamide group, a methoxyethyl group, and a methylsulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide is involved in the synthesis of bioactive molecules, particularly those with fluoro substitutions on benzothiazoles. These synthesized molecules have been evaluated for their biological and pharmacological activities, demonstrating antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis process typically involves condensing Ethylchloroformate with substituted 2-aminobenzothiazoles in the presence of dry acetone and K2CO3, with the identity of compounds confirmed via spectral data such as UV-Visible, IR, 1H NMR, and MASS (Patel et al., 2009).

Biological Screening

The synthesized compounds, including those related to the this compound structure, have been subjected to extensive biological screening. This includes evaluating their diuretic, antihypertensive, and anti-diabetic potential in various animal models. Notably, some compounds have shown significant activity and were compared with standard drugs, highlighting the therapeutic potential of these synthesized compounds (Rahman et al., 2014).

Anticancer Activity

Research on derivatives of quinazoline and benzothiazole, such as the one , has also focused on their cytotoxic activities against cancer cell lines. The structural modifications and synthesis of these compounds have led to the identification of specific derivatives with notable growth inhibition properties in various cancer cell lines, providing insights into their potential as anticancer agents (Bu et al., 2000).

Novel Syntheses and Pharmacological Potential

The continuous exploration of this compound and its derivatives contributes to the discovery of new synthesis methods and the evaluation of their pharmacological properties. This includes the development of hybrid molecules with improved pharmacokinetic profiles and the investigation of their effects in various disease models, further emphasizing the versatile applications of these compounds in scientific research (Basu et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some similar compounds are known to be flammable and may form explosive peroxides .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has promising biological activity, it could be further studied for potential use as a drug .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S3/c1-32-12-11-28-21-10-9-16(35(2,30)31)14-23(21)34-25(28)27-24(29)18-15-20(22-8-5-13-33-22)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYDOYVHSPLVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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